molecular formula C21H18FN5O2S B2885187 2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 1251629-98-7

2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2885187
CAS No.: 1251629-98-7
M. Wt: 423.47
InChI Key: OZCDXRNUSNYCEK-UHFFFAOYSA-N
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Description

2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a triazolo-pyrazine core, a fluorophenyl thio group, and a methylbenzyl acetamide moiety. Its intricate molecular architecture makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the Triazolo-Pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo-pyrazine core.

    Introduction of the Fluorophenyl Thio Group: The fluorophenyl thio group is introduced through a nucleophilic substitution reaction, where a fluorophenyl thiol reacts with the triazolo-pyrazine intermediate.

    Attachment of the Methylbenzyl Acetamide Moiety: This step involves the acylation of the intermediate with 4-methylbenzyl acetamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ketone to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.

    Medicine: The compound could be investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved would depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide is a member of the triazolopyrazine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazolopyrazine core with a sulfanyl group and fluorophenyl substituent. Its molecular formula is C22H20FN5O2SC_{22}H_{20}FN_5O_2S with a molecular weight of approximately 423.49 g/mol.

Property Value
Molecular FormulaC22H20FN5O2S
Molecular Weight423.49 g/mol
IUPAC NameThis compound
CAS NumberNot available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may exert its effects by:

  • Enzyme Inhibition : The compound could inhibit key enzymes involved in various metabolic pathways.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular responses.

Biological Activities

Research indicates that triazolopyrazine derivatives exhibit a wide range of biological activities:

  • Antibacterial Activity : Studies have shown that related compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds from the triazolo[4,3-a]pyrazine class demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
  • Antifungal Activity : Some derivatives have been reported to exhibit antifungal activity against various fungal strains, suggesting potential applications in treating fungal infections .
  • Anticancer Potential : The compound's structural attributes may confer anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest in cancer cells. A study highlighted the potential of triazolopyrazines as anticancer agents when screened on multicellular spheroids .

Research Findings

Various studies have explored the biological activities of triazolopyrazine derivatives:

  • Antimicrobial Screening : A study synthesized several triazolo[4,3-a]pyrazine derivatives and evaluated their in vitro antibacterial activity using the microbroth dilution method. Some compounds exhibited MICs as low as 16 μg/mL against Escherichia coli and Staphylococcus aureus.
  • Structure–Activity Relationship (SAR) : Research indicated that the presence of electron-donating groups on phenyl rings enhances antibacterial activity. Compounds with longer alkyl chains at specific positions showed improved cell permeability and bioactivity .
  • Pharmacological Profiling : A review on 1,2,4-triazoles summarized their broad pharmacological profiles, highlighting their potential as antifungal and antibacterial agents due to their ability to interact with microbial targets effectively .

Case Studies

Several case studies have illustrated the effectiveness of triazolopyrazine derivatives in various therapeutic contexts:

  • Antibacterial Efficacy : In one study, a derivative similar to the compound was found to be effective against resistant bacterial strains, outperforming traditional antibiotics in some cases .
  • Cancer Cell Line Studies : Another study focused on the anticancer effects of related compounds on different cancer cell lines, demonstrating significant cytotoxicity and potential for development into therapeutic agents against malignancies .

Properties

IUPAC Name

2-[8-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-14-5-7-15(8-6-14)12-24-18(28)13-27-21(29)26-10-9-23-20(19(26)25-27)30-17-4-2-3-16(22)11-17/h2-11H,12-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCDXRNUSNYCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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